Product packaging for 3-Ethoxy-2-naphthaldehyde(Cat. No.:CAS No. 1203853-60-4)

3-Ethoxy-2-naphthaldehyde

Cat. No.: B12096970
CAS No.: 1203853-60-4
M. Wt: 200.23 g/mol
InChI Key: VIOHDOLLGYRECN-UHFFFAOYSA-N
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Description

Contextualization within the Naphthalene (B1677914) Aldehyde Class

3-Ethoxy-2-naphthaldehyde belongs to the naphthalene aldehyde class of organic compounds, which are derivatives of naphthalene (C₁₀H₈) bearing one or more aldehyde (-CHO) groups. wikipedia.orgnih.govnih.gov Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. wikipedia.org The position of the aldehyde group and other substituents on the naphthalene scaffold significantly influences the compound's chemical and physical properties.

Naphthalene aldehydes, such as 1-naphthaldehyde (B104281) and 2-naphthaldehyde, are important synthetic intermediates. nih.govnih.govchemsynthesis.com The presence of the aldehyde group, a reactive functional group, allows for a wide range of chemical transformations. byjus.comlibretexts.org The naphthalene ring system, with its extended π-electron system, imparts unique photophysical and electronic properties to these molecules.

In this compound, the core structure is a naphthalene ring substituted with an aldehyde group at the 2-position and an ethoxy group (-OCH₂CH₃) at the 3-position. sigmaaldrich.com The ethoxy group, being an electron-donating group, can influence the reactivity of both the naphthalene ring and the adjacent aldehyde group. solubilityofthings.com This specific substitution pattern distinguishes it from other naphthaldehydes and provides a unique platform for synthetic applications.

Significance in Contemporary Synthetic Design and Mechanistic Inquiry

This compound has emerged as a valuable building block in modern organic synthesis. cymitquimica.comcymitquimica.comhilarispublisher.com Its bifunctional nature, possessing both an aldehyde and an ethoxy group on a rigid naphthalene framework, allows for the construction of complex molecular architectures. The aldehyde group serves as a handle for various transformations, including condensations, oxidations, and reductions, to introduce new functionalities.

A significant application of this compound is in the synthesis of Schiff bases. dntb.gov.uaresearchgate.netresearchgate.net Schiff bases are formed through the condensation reaction of an aldehyde with a primary amine. researchgate.netarcjournals.org Those derived from this compound have been investigated for their coordination chemistry with various metal ions, forming stable complexes. mjcce.org.mktandfonline.comtandfonline.com

Furthermore, the specific electronic and steric environment created by the ethoxy and aldehyde groups makes this compound a useful substrate in mechanistic studies. For instance, its derivatives have been utilized in research concerning the unfolded protein response (UPR) in cancer cells, highlighting its potential in medicinal chemistry research. oncotarget.com The compound's reactivity and the properties of its derivatives provide insights into reaction mechanisms and structure-activity relationships.

Chemical and Physical Properties

Key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₁₂O₂
Molecular Weight 200.24 g/mol sigmaaldrich.com
Physical State Solid sigmaaldrich.com
IUPAC Name This compound sigmaaldrich.com
CAS Number 1203853-60-4 sigmaaldrich.com

Synthesis of this compound

A primary method for synthesizing naphthaldehydes is the Vilsmeier-Haack reaction. rsc.orgwikipedia.orgorganic-chemistry.org This reaction involves the formylation of an electron-rich aromatic compound using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org

In the case of this compound, the starting material would be 2-ethoxynaphthalene. The electron-donating nature of the ethoxy group activates the naphthalene ring towards electrophilic substitution, directing the formylation to the adjacent position. researchgate.net

A general synthetic route is outlined below:

Starting MaterialReagentsProduct
2-Ethoxynaphthalene1. Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) 2. Aqueous workupThis compound

Reactivity and Applications

The reactivity of this compound is primarily dictated by its aldehyde and ethoxy functional groups.

Reactions of the Aldehyde Group

The aldehyde group is highly susceptible to nucleophilic attack and can undergo a variety of transformations:

Schiff Base Formation: Condensation with primary amines yields Schiff bases (imines). researchgate.netnih.gov These reactions are often catalyzed by a trace amount of acid. nih.gov The resulting Schiff bases are versatile ligands in coordination chemistry. mjcce.org.mktandfonline.comd-nb.info

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-ethoxy-2-naphthoic acid. google.com

Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, (3-ethoxy-2-naphthyl)methanol.

Applications as a Synthetic Building Block

This compound serves as a crucial intermediate in the synthesis of more complex molecules. For example, its derivatives are used in the preparation of biologically active compounds and functional materials. solubilityofthings.comchemicalbook.com The ability to form stable Schiff base complexes with transition metals has led to their investigation in catalysis and materials science. tandfonline.comd-nb.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O2 B12096970 3-Ethoxy-2-naphthaldehyde CAS No. 1203853-60-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1203853-60-4

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

3-ethoxynaphthalene-2-carbaldehyde

InChI

InChI=1S/C13H12O2/c1-2-15-13-8-11-6-4-3-5-10(11)7-12(13)9-14/h3-9H,2H2,1H3

InChI Key

VIOHDOLLGYRECN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC=CC=C2C=C1C=O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 3 Ethoxy 2 Naphthaldehyde

Advanced Synthetic Routes to 3-Ethoxy-2-naphthaldehyde

The synthesis of this compound is not a trivial one-step process. It necessitates advanced synthetic strategies that allow for the precise placement of the ethoxy and aldehyde functional groups on the naphthalene (B1677914) scaffold. The primary routes involve the modification of pre-functionalized naphthalene precursors.

Multi-Step Synthesis Strategies

Carboxylation of 2-Naphthol: Starting from 2-naphthol, a Kolbe-Schmitt reaction can be employed to introduce a carboxylic acid group, primarily at the C-3 position, to yield 3-hydroxy-2-naphthoic acid. This reaction establishes the required 2,3-substitution pattern early in the sequence.

Reduction to Alcohol: The carboxylic acid group of 3-hydroxy-2-naphthoic acid is then selectively reduced to a primary alcohol, forming 3-(hydroxymethyl)naphthalen-2-ol.

Oxidation to Aldehyde: The primary alcohol is subsequently oxidized to an aldehyde to yield 3-hydroxy-2-naphthaldehyde (B1580702). chemicalbook.com This transformation can be achieved using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Ethylation to Final Product: The final step is the ethylation of the phenolic hydroxyl group of 3-hydroxy-2-naphthaldehyde to form the target molecule, this compound. This is typically achieved via a Williamson ether synthesis. masterorganicchemistry.comlibretexts.org

An alternative route begins with 3-methoxy-2-naphthaldehyde, which can be demethylated using reagents like aluminum (III) chloride to provide the crucial 3-hydroxy-2-naphthaldehyde intermediate. chemicalbook.com

Regioselective Functionalization Approaches

Achieving the specific 2,3-disubstitution pattern on the naphthalene ring is a significant challenge that hinges on regioselective control. The order of substituent introduction is critical. Attempting to directly functionalize naphthalene or a monosubstituted naphthalene often leads to a mixture of isomers. For instance, the formylation of 3-ethoxynaphthalene would likely yield a mixture of products due to the directing effects of the ethoxy group.

Therefore, the most effective regioselective strategy is to begin with a naphthalene scaffold where the desired substitution pattern is already established or can be definitively directed. The use of 3-hydroxy-2-naphthoic acid as a starting material is a prime example of this approach, as the relative positions of the hydroxyl and carboxyl groups are fixed.

More advanced, modern methods for constructing highly substituted naphthalenes include metal-free benzannulation reactions. These processes can combine substituted 2-(phenylethynyl)benzaldehydes with alkynes in the presence of a Brønsted acid to create specific 2,3-disubstituted naphthalenes, offering a modular and highly regioselective route to complex naphthalene cores. oup.comresearchgate.net

Precursor Compounds in this compound Synthesis

The selection of appropriate precursors is fundamental to the successful synthesis of this compound. The chemistry is built upon the reactivity of specific functionalized naphthalene molecules.

Role of Substituted Naphthalene Scaffolds

The central precursor in the synthesis of this compound is 3-Hydroxy-2-naphthaldehyde . ontosight.ai This compound possesses the correct arrangement of an aldehyde group and a hydroxyl group, simplifying the synthesis to a single, final ethylation step. The synthesis of this key intermediate can be approached from several other naphthalene scaffolds, as summarized in the table below.

Starting MaterialReactionIntermediate Product
3-Hydroxy-2-naphthoic acidReduction, then Oxidation3-Hydroxy-2-naphthaldehyde
3-(Hydroxymethyl)naphthalen-2-olOxidation3-Hydroxy-2-naphthaldehyde
3-Methoxy-2-naphthaldehydeDemethylation3-Hydroxy-2-naphthaldehyde

This table outlines potential synthetic pathways to the key intermediate, 3-Hydroxy-2-naphthaldehyde, based on known chemical transformations. chemicalbook.com

These precursors highlight a strategy of interconverting functional groups on a pre-existing 2,3-disubstituted naphthalene framework to arrive at the desired intermediate.

Ethereal Linkage Formation Strategies

The formation of the ethoxy group on the naphthalene ring is accomplished via etherification of the C-3 hydroxyl group of 3-hydroxy-2-naphthaldehyde. The Williamson ether synthesis is the most common and robust method for this transformation. masterorganicchemistry.comfrancis-press.com

The reaction proceeds in two stages:

Deprotonation: The phenolic hydroxyl group of 3-hydroxy-2-naphthaldehyde is deprotonated by a suitable base to form a nucleophilic naphthoxide ion.

Nucleophilic Substitution: The naphthoxide ion then acts as a nucleophile, attacking an ethylating agent (such as ethyl iodide or diethyl sulfate) in a classic SN2 reaction. This displaces the leaving group (e.g., iodide) and forms the C-O-C ethereal bond, yielding this compound. libretexts.org

This method is highly effective for forming ethers from phenols due to the acidity of the phenolic proton and the high nucleophilicity of the resulting phenoxide.

Optimization of Reaction Conditions and Yields

Optimizing the final ethylation step is crucial for maximizing the yield and purity of this compound. Several factors must be controlled, drawing on established principles of the Williamson ether synthesis. masterorganicchemistry.comfrancis-press.com

Key parameters for the optimization of the ethylation of 3-hydroxy-2-naphthaldehyde are detailed in the table below.

ParameterOptionsConsiderations
Base NaH, KH, K₂CO₃, NaOHA strong base like sodium hydride (NaH) ensures complete deprotonation in an aprotic solvent. Weaker bases like potassium carbonate (K₂CO₃) require a polar aprotic solvent (e.g., DMF) and sometimes heating. libretexts.org
Ethylating Agent Ethyl iodide, Ethyl bromide, Diethyl sulfate (B86663)Reactivity follows the order I > Br > Cl. Ethyl iodide is highly reactive but more expensive. Diethyl sulfate is an effective and economical alternative.
Solvent THF, DMF, Acetone (B3395972), AcetonitrileAprotic solvents are preferred to avoid competing reactions. The choice depends on the base used and the required reaction temperature. francis-press.com
Temperature Room Temperature to 80 °CGentle heating can increase the reaction rate, but excessive temperatures may lead to side reactions or degradation of the aldehyde.
Reaction Time 2 - 24 hoursThe reaction should be monitored (e.g., by TLC) to determine completion and avoid prolonged heating.

By carefully selecting the combination of base, solvent, and ethylating agent, and by controlling the temperature and reaction time, the synthesis can be driven to completion, minimizing by-products. Post-reaction workup, typically involving aqueous extraction to remove salts and unreacted base, followed by purification via column chromatography or recrystallization, is essential for obtaining a high isolated yield of pure this compound.

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxy 2 Naphthaldehyde

Aldehyde Group Reactivity Studies

The aldehyde functional group is the primary site of reactivity in 3-Ethoxy-2-naphthaldehyde, characterized by the electrophilic nature of its carbonyl carbon.

Nucleophilic Addition Reactions

The carbon-oxygen double bond in the aldehyde group is polarized, making the carbon atom susceptible to attack by nucleophiles. This general reaction involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an alcohol.

Condensation Reactions with Nitrogen-Containing Nucleophiles

The reaction of aldehydes with primary amines and related nitrogen-based nucleophiles is a cornerstone of carbonyl chemistry, typically proceeding via nucleophilic addition followed by dehydration to form a carbon-nitrogen double bond.

Formation of Schiff Bases (Imines)

The condensation of an aldehyde with a primary amine yields an imine, commonly known as a Schiff base. This reversible, acid-catalyzed reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. The carbinolamine is then protonated and eliminates a water molecule to form the final imine product.

Formation of Hydrazones

Similarly, aldehydes react with hydrazine (B178648) and its derivatives (such as 2,4-dinitrophenylhydrazine (B122626) or semicarbazide) to form hydrazones. These reactions follow the same fundamental mechanism as Schiff base formation. Hydrazones are often stable, crystalline solids and are historically used for the characterization of aldehydes and ketones.

Studies on the condensation of similar structures, such as 3-ethoxy-2-hydroxybenzaldehyde with hydrazides, have been reported to form stable hydrazone products. However, specific examples, reaction conditions, and yields for the formation of hydrazones from this compound could not be located in the available literature.

Oxidation and Reduction Pathways

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can convert aldehydes to carboxylic acids. A patented method describes the oxidation of the related isomer, 2-ethoxy-1-naphthaldehyde (B42516), to 2-ethoxy-1-naphthoic acid using hydrogen peroxide in acetone (B3395972) under alkaline conditions. It is chemically plausible that this compound would undergo a similar transformation to yield 3-ethoxy-2-naphthoic acid, though specific experimental data is absent.

Reduction: The reduction of an aldehyde to a primary alcohol is a common transformation, often accomplished using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance, the mechanism for the reduction of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with NaBH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide. A similar pathway is expected for this compound, which would yield (3-ethoxy-2-naphthalenyl)methanol, but specific studies confirming this are lacking.

Naphthalene (B1677914) Ring System Reactivity

The naphthalene ring is an electron-rich aromatic system, susceptible to electrophilic aromatic substitution. The positions of substitution are directed by the existing substituents—the aldehyde group and the ethoxy group. The aldehyde group is deactivating and meta-directing, while the ethoxy group is strongly activating and ortho-, para-directing. The interplay of these electronic effects would determine the regioselectivity of any substitution on the naphthalene ring.

Research on related naphthaldehydes shows that the ring can undergo functionalization. For example, palladium-catalyzed C-H oxidation has been performed at the peri-position of 4-bromo-1-naphthaldehyde. Furthermore, studies on 3-hydroxy-2-naphthaldehyde (B1580702) suggest it can participate in electrophilic aromatic substitution. It is reasonable to predict that this compound could undergo reactions such as nitration, halogenation, or sulfonation, but experimental reports detailing such reactions for this specific molecule are not available.

Electrophilic Aromatic Substitution Analyses

The naphthalene ring system is inherently electron-rich and readily undergoes electrophilic aromatic substitution. The regioselectivity of this reaction on this compound is primarily dictated by the directing effects of the ethoxy and aldehyde substituents. The ethoxy group, being an ortho-, para-director, activates the naphthalene ring towards electrophilic attack. Conversely, the aldehyde group is a meta-director and deactivates the ring.

In the case of this compound, the powerful activating and ortho, para-directing nature of the ethoxy group at the 3-position would preferentially direct incoming electrophiles to the C4 and C1 positions. However, the aldehyde at C2 sterically hinders attack at C1. Therefore, electrophilic substitution is most likely to occur at the C4 position. For instance, nitration of 6-ethoxynaphthalene, a related compound, demonstrates that the ethoxy group directs electrophilic substitution to positions ortho and para relative to itself.

Directed Ortho-Metalation Studies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the functionalization of aromatic rings. organic-chemistry.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.orguwindsor.ca The resulting organometallic intermediate can then react with various electrophiles. organic-chemistry.org

For this compound, both the ethoxy and the aldehyde groups can potentially act as DMGs. The aldehyde group can be transiently protected and transformed into a directing group. harvard.edu The oxygen of the ethoxy group can also direct lithiation. uwindsor.ca Competition experiments have established a hierarchy for the directing ability of various functional groups. uwindsor.ca In situations with multiple potential directing groups, lithiation generally occurs ortho to the stronger DMG. harvard.edu Given the arrangement of the substituents in this compound, metalation would be expected to occur at the C1 position, ortho to the aldehyde, or the C4 position, ortho to the ethoxy group. The outcome would depend on the specific reaction conditions and the relative directing strength of the two groups.

Influence of the Ethoxy Substituent on Reactivity

The ethoxy group at the C3 position exerts a profound influence on the reactivity of this compound through a combination of electronic and steric effects. researchgate.net

The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the naphthalene ring system through resonance. This electron-donating effect increases the electron density of the aromatic rings, making them more susceptible to electrophilic attack. This resonance stabilization is a key factor in activating the ring towards substitution reactions. evitachem.com Computational studies on related naphthoic acid derivatives have shown that electron-donating groups like ethoxy can activate the ring through conjugation. researchgate.net

The ethoxy group, being bulkier than a hydrogen atom, introduces steric hindrance around the C3 position. This steric bulk can influence the regioselectivity of reactions by impeding the approach of reagents to the adjacent C2 and C4 positions. For example, while the ethoxy group electronically activates the C4 position for electrophilic attack, its steric presence might favor reaction at the less hindered C1 position, provided the electronic deactivation by the aldehyde is overcome. The balance between electronic activation and steric hindrance is a critical determinant of the reaction outcome.

Electronic Effects and Resonance Stabilization

Reaction Mechanism Elucidation for Derivatization Processes

The derivatization of this compound can proceed through various reaction pathways, primarily involving the aldehyde functionality.

One of the most common reactions of aldehydes is their condensation with primary amines to form Schiff bases (imines). researchgate.net This reaction is fundamental in the synthesis of a wide array of derivatives with diverse applications. researchgate.netresearchgate.net The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond of the imine. researchgate.net

Furthermore, the aldehyde group can undergo oxidation to form the corresponding carboxylic acid or reduction to yield an alcohol. evitachem.com The choice of oxidizing or reducing agent is crucial for achieving the desired transformation selectively. For instance, the oxidation of 2-ethoxy-1-naphthaldehyde to 2-ethoxy-1-naphthoic acid can be achieved using hydrogen peroxide in the presence of a base.

The naphthalene ring itself can be functionalized through various methods, including cycloaddition reactions. researchgate.net For example, the synthesis of substituted naphthalenes can be achieved through the electrophilic cyclization of appropriate arene-containing propargylic alcohols. nih.gov

Advanced Spectroscopic and Structural Elucidation of 3 Ethoxy 2 Naphthaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of 3-ethoxy-2-naphthaldehyde, the aldehydic proton characteristically appears as a singlet at a downfield chemical shift, typically in the range of δ 10.2–10.5 ppm. nih.gov The aromatic protons of the naphthalene (B1677914) ring system exhibit signals between δ 6.8 and 8.5 ppm. nih.gov The ethoxy group protons present a classic triplet and quartet pattern. nih.gov The methylene (B1212753) protons (-OCH₂-) appear as a quartet, while the methyl protons (-CH₃) resonate as a triplet. nih.gov

For derivatives, such as Schiff bases formed from this compound, the disappearance of the aldehydic proton signal and the appearance of a new singlet for the imine proton (-CH=N-) in the range of δ 8.5–9.8 ppm is a key diagnostic feature. nih.gov For instance, in a Schiff base derived from 3-ethoxysalicylaldehyde (B1293910) (a related compound), the imine proton was observed at δ 8.69 ppm as a singlet. brieflands.com The chemical shifts of the aromatic and ethoxy protons in these derivatives remain in similar regions, though their specific positions and coupling patterns can be influenced by the nature of the substituent on the imine nitrogen. nih.govbrieflands.com

Table 1: ¹H NMR Data for this compound and a Representative Derivative

Proton This compound (Predicted) Schiff Base Derivative (N'-(3-ethoxy-2-hydroxybenzylidine) isonicotinohydrazide) brieflands.com
Aldehydic (-CHO) ~10.2-10.5 ppm (s) -
Imine (-CH=N-) - 8.69 ppm (s)
Aromatic (Ar-H) ~6.8-8.5 ppm (m) 6.82-7.85 ppm (m)
Ethoxy (-OCH₂CH₃) Quartet 4.04 ppm (q)
Ethoxy (-OCH₂CH₃) Triplet 1.33 ppm (t)
Hydroxyl (-OH) - 12.27 ppm (s)
Amide (-NH) - 10.72 ppm (s)

s = singlet, q = quartet, t = triplet, m = multiplet

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. For this compound, the aldehydic carbon (C=O) is expected to resonate at a significantly downfield position, typically around 190-200 ppm. The aromatic carbons of the naphthalene ring generally appear in the region of 109-156 ppm. nih.gov The ethoxy group carbons give rise to two distinct signals: the methylene carbon (-OCH₂) around 60–63 ppm and the terminal methyl carbon (-CH₃) in the more upfield region of 14–21 ppm. nih.gov

In Schiff base derivatives, the imine carbon (-C=N) signal is typically found between 160 and 165 ppm. nih.gov For example, in a Schiff base ligand derived from 3-ethoxysalicylaldehyde, the imine carbon was observed at 147.1 ppm. brieflands.com The positions of the aromatic and ethoxy carbon signals are also present, with potential shifts depending on the electronic effects of the substituents. nih.govbrieflands.com

Table 2: ¹³C NMR Data for this compound and a Representative Derivative

Carbon This compound (Predicted) Schiff Base Derivative (N'-(3-ethoxy-2-hydroxybenzylidine) isonicotinohydrazide) brieflands.com
Aldehydic (C=O) ~190-200 ppm -
Imine (C=N) - 147.1 ppm
Aromatic (Ar-C) ~109-156 ppm 115.4-150.3 ppm
Carbonyl (Amide) - 161.2 ppm
Ethoxy (-OCH₂CH₃) ~60-63 ppm 84.1 ppm
Ethoxy (-OCH₂CH₃) ~14-21 ppm 14.7 ppm

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. columbia.eduscribd.comyoutube.com In this compound, COSY would show correlations between adjacent aromatic protons on the naphthalene ring and between the methylene and methyl protons of the ethoxy group. acs.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduscribd.comyoutube.com This technique is instrumental in assigning the carbon signal for each protonated carbon by identifying the one-bond C-H connectivity. For instance, the proton signal of the ethoxy methylene group would show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes more). columbia.eduscribd.comyoutube.com This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For example, the aldehydic proton of this compound would show HMBC correlations to the C-2 and C-3 carbons of the naphthalene ring, confirming its position.

Carbon-13 NMR (¹³C NMR) Characterization

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org For this compound, the most prominent absorption band is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1680-1700 cm⁻¹. rsc.org The C-O stretching of the ethoxy group is expected to show a band around 1257 cm⁻¹. brieflands.com Aromatic C=C stretching vibrations are observed in the 1500-1620 cm⁻¹ range. asianpubs.org

In the IR spectra of Schiff base derivatives, the disappearance of the C=O aldehyde band and the appearance of a new band for the C=N (imine) stretching vibration, usually around 1602-1620 cm⁻¹, confirms the formation of the Schiff base. brieflands.comasianpubs.org

Table 3: Key IR Absorption Frequencies (cm⁻¹) for this compound and a Representative Derivative

Functional Group Vibration This compound (Predicted) Schiff Base Derivative (N'-(3-ethoxy-2-hydroxybenzylidine) isonicotinohydrazide) brieflands.com
Aldehyde (C=O) Stretch ~1680-1700 -
Imine (C=N) Stretch - 1602
Aromatic (C=C) Stretch ~1500-1620 1466, 1564
Ether (C-O) Stretch ~1257 1257
Amide (C=O) Stretch - 1693
N-H Stretch - 3200

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. youtube.com Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* transitions of the naphthalene ring and the carbonyl group. nih.govevitachem.com The spectrum of a related compound, 2-hydroxy-1-naphthaldehyde (B42665), shows absorption bands that can be attributed to these electronic transitions. nih.gov The exact wavelengths and intensities of these absorptions are influenced by the solvent and the specific substitution pattern on the aromatic ring. nih.govyoutube.com For Schiff base derivatives, the electronic spectra also show bands corresponding to π → π* and n → π* transitions, often with a bathochromic (red) shift compared to the parent aldehyde, indicating an extension of the conjugated system. nih.govasianpubs.org

Table 4: Typical UV-Vis Absorption Maxima (λ_max) for Naphthaldehyde Derivatives

Compound Type Transition Approximate Wavelength Range (nm)
Naphthaldehyde Dyes nih.gov π → π* and n → π* 250-495
Diazenyl Schiff Bases nih.gov π → π* and n → π* 250-497

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a compound. libretexts.org For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅) or the formyl group (-CHO). libretexts.org

In the mass spectra of derivatives, such as Schiff bases, the molecular ion peak confirms the successful condensation reaction. The fragmentation patterns can be complex but often provide valuable information for confirming the structure. For example, cleavage of the imine bond can be a characteristic fragmentation pathway. researchgate.net

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular and Supramolecular Structures

Single-Crystal X-ray Diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional structure of a crystalline solid at an atomic level. fzu.cz The technique involves irradiating a single crystal with an X-ray beam; the subsequent diffraction pattern of intensities and positions allows for the construction of a detailed electron density map of the unit cell. fzu.cz From this map, crystallographers can precisely locate each atom, thereby resolving the molecule's exact conformation, bond lengths, and bond angles. fzu.cz

For derivatives of this compound, such as Schiff bases and their metal complexes, SC-XRD analysis provides invaluable insights. acs.orgacs.org For instance, in Schiff base derivatives, this analysis can confirm the formation of the imine linkage and reveal the planarity of different parts of the molecule. acs.org The analysis of a titanium(IV) complex with a Schiff base ligand derived from (E)-4-amino-N'-(-3-ethoxy-2-hydroxybenzylidene)benzohydrazide used SC-XRD to confirm the exact molecular structure and establish a distorted octahedral geometry around the central metal ion. acs.org

Beyond individual molecular structures, SC-XRD elucidates the supramolecular assembly, revealing how molecules are packed in the crystal lattice. This includes the identification of non-covalent interactions such as hydrogen bonds and π-π stacking, which are crucial for the stability of the crystal structure. acs.orgacs.org In one study of an imine derivative of naphthalen-2-ol, SC-XRD revealed infinite chains formed through C-H···O hydrogen bonding. acs.org

Below is a table of representative crystallographic data for a dioxomolybdenum(VI) complex incorporating a ligand derived from a related ethoxy-aldehyde, illustrating the detailed structural information obtained from an SC-XRD experiment. researchgate.net

ParameterValue for cis-[Mo(C₁₆H₁₄N₂O₄)O₂(C₂H₆OS)] researchgate.net
Chemical FormulaC₁₈H₁₉MoN₂O₇S
Formula Weight504.34 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.7527 (1)
b (Å)20.6173 (4)
c (Å)12.6506 (2)
β (°)100.931 (1)
Volume (ų)1985.38 (6)
Z (Formula units/cell)4
Calculated Density (Mg m⁻³)1.677

Elemental Analysis (CHN) for Purity and Stoichiometry

Elemental analysis, commonly known as CHN analysis, is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. This combustion-based method precisely determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimental results are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated percentages serves as strong evidence of the compound's elemental composition and high purity. ksu.edu.trbrieflands.com

This technique has been widely applied to confirm the successful synthesis of various derivatives of this compound and related structures. For example, studies on Schiff bases, hydrazones, and triazole derivatives consistently report elemental analysis data to validate their structures. ksu.edu.trresearchgate.netd-nb.infoscirp.org For a Schiff base derived from 3-ethoxy salicylaldehyde (B1680747) and 2-amino benzoic acid, and its subsequent metal complexes, elemental analysis was a key part of the structural confirmation. researchgate.net The high agreement between the observed and calculated values in these studies indicates that the target molecules were synthesized successfully and were of high purity. d-nb.info

The table below presents data from the elemental analysis of several representative derivatives, showcasing the typical agreement between theoretical and experimental values.

Compound DerivativeMolecular FormulaElementCalculated (%)Found (%)Reference
N'-(3-ethoxy-2-hydroxybenzylidene) isonicotinohydrazideC₁₅H₁₅N₃O₃C63.1563.17 brieflands.com
H5.305.23
N14.7314.85
3-Ethoxy-2-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydeC₁₉H₁₉N₃O₄C64.5864.45 ksu.edu.tr
H5.425.31
N11.8911.68
8-Ethoxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-imineC₁₂H₁₁N₅O₂C56.0355.98 scirp.org
H4.314.29
N27.2227.29

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is an analytical technique used to measure the thermal stability of materials. etamu.edu It works by continuously monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere. etamu.edu The resulting data, typically plotted as mass versus temperature, reveals the temperatures at which the compound decomposes and can indicate the presence of volatile components such as water or solvents. etamu.eduresearchgate.net

TGA is particularly useful for characterizing coordination complexes derived from this compound and its analogues. d-nb.inforesearchgate.net The thermograms of these complexes often display a multi-step decomposition pattern. hitit.edu.tr An initial weight loss at relatively low temperatures (typically below 200°C) is often attributed to the loss of lattice or coordinated water molecules, which can be confirmed by this method. researchgate.netresearchgate.net At higher temperatures, more significant weight loss events occur, corresponding to the thermal decomposition and breakdown of the organic ligand itself. researchgate.net

The analysis of metal complexes of a Schiff base ligand derived from 3-ethoxy salicylaldehyde, for example, used TGA to confirm the presence of water molecules within the coordination sphere. researchgate.net The stability of the compound up to a certain temperature and the nature of its decomposition provide crucial information about its thermal properties.

The table below summarizes the general findings from TGA studies on derivatives, illustrating how the technique is used to interpret thermal events.

Derivative TypeTypical Temperature RangeObserved Thermal EventInterpretationReference
Metal-Hydrate Complexes~100-200 °CInitial, discrete mass lossLoss of lattice or coordinated water molecules. researchgate.netresearchgate.net
>250 °CMajor, often multi-step, mass lossDecomposition and fragmentation of the organic Schiff base ligand.
Supported CatalystsWide range (e.g., up to 800 °C)Mass loss corresponding to organic componentsDetermines the thermal stability of the catalyst and the temperature limit for its application. researchgate.net

Computational Chemistry and Theoretical Studies on 3 Ethoxy 2 Naphthaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. irjweb.comrsc.org This theoretical framework allows for the detailed analysis of molecular geometries, electronic structures, and reactivity descriptors, providing valuable insights that complement experimental findings. irjweb.comcnr.it DFT calculations are particularly useful for understanding the behavior of organic molecules like 3-Ethoxy-2-naphthaldehyde. acs.orgnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. cnr.itconflex.net For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles to identify the lowest energy conformation. researchgate.net

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. conflex.net The ethoxy group (–O–CH₂–CH₃) attached to the naphthalene (B1677914) ring introduces conformational flexibility. DFT calculations can be employed to identify the various stable conformers and determine their relative energies. For instance, studies on similar molecules have utilized methods like B3LYP with basis sets such as 6-311G++(d,p) to perform potential energy surface scans, systematically rotating specific dihedral angles to map the conformational landscape and identify the most stable structures. researchgate.netcam.ac.ukarxiv.org This analysis is crucial as the conformation can significantly influence the molecule's electronic properties and reactivity.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.commnstate.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. mnstate.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap suggests that the molecule is more reactive and easily polarizable. researchgate.net For aromatic aldehydes and related compounds, DFT calculations at levels like B3LYP/6-311G++(d,p) have been used to determine the energies of these frontier orbitals and the corresponding energy gap. nih.gov The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack.

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalElectron-donating ability
LUMO Lowest Unoccupied Molecular OrbitalElectron-accepting ability
ΔE (HOMO-LUMO Gap) Energy difference between HOMO and LUMOChemical reactivity and kinetic stability

The distribution of electron density within a molecule is fundamental to its chemical behavior. DFT calculations can provide a detailed picture of this distribution through methods like Molecular Electrostatic Potential (MEP) analysis. The MEP map is a visual tool that illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

These maps are invaluable for predicting how a molecule will interact with other chemical species. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the ethoxy and aldehyde groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack. This analysis helps in understanding intermolecular interactions and the reactive sites of the molecule. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These indices provide a more nuanced understanding of a molecule's chemical behavior beyond the simple HOMO-LUMO gap. rsc.orgajchem-a.comnih.gov

Chemical hardness (η) and its inverse, chemical softness (S), are concepts derived from DFT that describe the resistance of a molecule to changes in its electron distribution. irjweb.commdpi.com A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive. irjweb.comresearchgate.net

These parameters are formally defined as:

Chemical Hardness (η) ≈ (E_LUMO - E_HOMO) / 2

Chemical Softness (S) = 1 / η

Electronegativity and Electrophilicity Indices

Electronegativity (χ) and electrophilicity (ω) are fundamental concepts in understanding the chemical reactivity of a molecule. Electronegativity describes the tendency of a species to attract electrons, while the electrophilicity index quantifies the energy lowering of a system when it accepts an electronic charge from the environment. researchgate.net These parameters can be calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), derived from Density Functional Theory (DFT) calculations.

The operational definitions for electronegativity and electrophilicity index, based on Koopmans' theorem, are as follows researchgate.netdntb.gov.ua:

Electronegativity (χ) = -(E_HOMO + E_LUMO) / 2

Electrophilicity Index (ω) = (E_HOMO + E_LUMO)² / (8 * (E_LUMO - E_HOMO))

Table 1: Conceptual Data for Global Reactivity Descriptors

ParameterFormulaSignificance
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Tendency to attract electrons.
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to change in electron distribution.
Chemical Softness (S)1 / ηReciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)μ² / (2η) where μ = -χPropensity to accept electrons.

This table presents the theoretical formulas for calculating various reactivity indices. The actual values for this compound would require specific quantum chemical calculations.

Ionization Potential and Electron Affinity

Ionization potential (IP) and electron affinity (EA) are crucial quantum chemical descriptors that relate to a molecule's reactivity and kinetic stability. researchgate.net

Ionization Potential (IP) is the minimum energy required to remove an electron from a gaseous atom or molecule. rsc.orgresearchgate.net

Electron Affinity (EA) is the energy change that occurs when an electron is added to a gaseous atom or molecule. researchgate.net

Within the framework of DFT and according to Koopmans' theorem, these properties can be approximated from the energies of the frontier molecular orbitals researchgate.nettandfonline.com:

Ionization Potential (IP) ≈ -E_HOMO

Electron Affinity (EA) ≈ -E_LUMO

These approximations are valuable for comparing trends within a series of related compounds. For example, computational studies on various organic molecules utilize methods like B3LYP, MP2, and CBS-QB3 to calculate adiabatic and vertical ionization potentials and electron affinities. acs.org The choice of computational method and basis set can significantly impact the accuracy of the results. acs.org For substituted naphthoic acids, these calculated values have been used to assess their chemical reactivity. researchgate.net

Table 2: Theoretical Ionization Potential and Electron Affinity

ParameterApproximationDescription
Ionization Potential (IP)-E_HOMOEnergy required to remove an electron.
Electron Affinity (EA)-E_LUMOEnergy released upon gaining an electron.

This table shows the relationship between frontier orbital energies and IP/EA. Specific values for this compound are dependent on the computational method used.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method for calculating the electronic excited states of molecules. rsc.org This approach is particularly valuable for predicting and interpreting UV-visible absorption spectra and other optical properties. researchgate.net

By simulating the electronic transitions between molecular orbitals, TD-DFT can determine the excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands. For example, TD-DFT calculations on Schiff base compounds derived from aldehydes have been used to simulate their UV-visible spectra, showing good agreement with experimental data. researchgate.net Similarly, studies on 2-hydroxy-1-naphthaldehyde (B42665) derivatives have employed TD-DFT to investigate their fluorescence properties and the mechanism of excited-state intramolecular proton transfer (ESIPT). rsc.org

For this compound, a TD-DFT study would likely be performed using a functional like B3LYP and a suitable basis set (e.g., 6-311G(d,p)) to predict its absorption spectrum. The calculations would identify the key electronic transitions, such as π → π* and n → π*, and their corresponding wavelengths. These theoretical spectra are invaluable for understanding the relationship between the molecular structure and its optical characteristics.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is instrumental in exploring the conformational space of flexible molecules, identifying stable conformations, and understanding their dynamic behavior in different environments.

In the context of a molecule like this compound, which has a flexible ethoxy group, MD simulations can reveal how this group rotates and interacts with the naphthalene core. The simulation tracks the trajectory of each atom by solving Newton's equations of motion, providing insights into the molecule's stability and conformational preferences.

For instance, MD simulations have been used to study the conformational changes of ligands when binding to proteins, assessing the stability of the resulting complexes. While no specific MD simulation studies on this compound are present in the provided search results, such a study would involve placing the molecule in a simulated environment (e.g., a solvent box) and running the simulation for a sufficient duration to observe its dynamic behavior. The results would help in understanding how the molecule's shape fluctuates, which can be crucial for its interaction with other molecules or materials.

QSAR Studies for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For aldehydes, QSAR models have been developed to predict properties like aquatic toxicity.

These models typically use molecular descriptors that quantify various aspects of the chemical structure, such as hydrophobicity (e.g., log K_ow) and electronic properties derived from quantum chemical calculations. The goal is to create a mathematical equation that can predict the activity of new, untested compounds based on their structural features.

A QSAR study on a series of naphthaldehyde derivatives, including this compound, could elucidate the structural features that govern a particular reactivity profile. For example, a study on the reactivity of aromatic aldehydes towards amino groups found that the rate of adduct formation is influenced by the electronic effects of substituents on the aromatic ring. A QSAR model for this reactivity would likely include descriptors for the electronic properties of the aldehyde group and the steric and electronic effects of the ethoxy substituent. Such models are powerful tools in medicinal chemistry and materials science for designing molecules with desired properties.

Coordination Chemistry of 3 Ethoxy 2 Naphthaldehyde Derivatives

Design and Synthesis of Schiff Base Ligands

Schiff bases derived from 3-ethoxy-2-naphthaldehyde are primarily synthesized via a straightforward condensation reaction between the aldehyde and a suitable primary amine in an alcoholic solvent, often with a catalytic amount of acid. brieflands.comarcjournals.orgresearchgate.net This method is highly versatile, allowing for the introduction of a wide range of functionalities into the ligand framework by simply varying the amine component. The resulting imine or azomethine group (–C=N–) is crucial for coordination to metal ions. researchgate.netfud.edu.ngekb.eg

The general synthetic route involves dissolving this compound and the chosen amine, such as 2-aminobenzoic acid or a hydrazide derivative, in a solvent like ethanol (B145695) or methanol. brieflands.comresearchgate.netrjpbcs.com The mixture is then typically stirred and refluxed for a period, leading to the formation of the Schiff base, which often precipitates from the solution upon cooling and can be purified by recrystallization. brieflands.comarcjournals.org

Mononuclear Metal Complexes

Mononuclear metal complexes are formed when a single metal ion coordinates to one or more Schiff base ligands derived from this compound. The synthesis of these complexes generally involves the reaction of a metal salt (e.g., acetates, chlorides, or nitrates of transition metals like Co(II), Ni(II), Cu(II), and Zn(II)) with the pre-synthesized Schiff base ligand in a suitable solvent. researchgate.netresearchgate.netbohrium.com

For instance, mononuclear complexes of Co(II), Ni(II), and Cu(II) have been synthesized using a Schiff base derived from 3-ethoxysalicylaldehyde (B1293910) (a related aldehyde) and sulfapyridine. researchgate.net Similarly, a new Schiff base, 3-ethoxy salicylidene amino benzoic acid, has been used to prepare mononuclear complexes with Ni(II), Co(II), Cu(II), and Zn(II). researchgate.net In these complexes, the Schiff base ligand typically acts as a chelating agent, binding to the metal ion through multiple donor atoms. The stoichiometry of the resulting complexes is often 1:2 (metal:ligand), leading to coordination environments such as tetrahedral or octahedral geometries. researchgate.netscirp.org The presence of coordinated water molecules or other ancillary ligands can also influence the final structure. researchgate.net

Metal IonAmine Used in Ligand SynthesisResulting Complex TypeReference
Co(II), Ni(II), Cu(II)SulfapyridineMononuclear researchgate.net
Ni(II), Co(II), Cu(II), Zn(II)2-Amino Benzoic AcidMononuclear researchgate.net
Cu(II), Ni(II), Co(II), VO(IV), Zn(II), Cd(II), UO2(VI)o-phenylenediamineMononuclear researchgate.net
Cu(II)4-methyl-1,2-diaminobenzeneMononuclear ijcrcps.com

Polynuclear and Supramolecular Coordination Assemblies

The strategic design of Schiff base ligands derived from this compound can lead to the formation of polynuclear complexes and supramolecular assemblies. This is often achieved by incorporating bridging moieties within the ligand structure or by utilizing the coordinating properties of counter-ions.

For example, a hexadentate N2S2O2 donor thioether Schiff base, synthesized from 1,2-di(o-aminophenylthio)ethane and 3-ethoxy-2-hydroxybenzaldehyde, has been shown to form polynuclear complexes. tandfonline.com The flexibility and multiple donor sites of such ligands facilitate the bridging of two or more metal centers.

Supramolecular assemblies can arise from non-covalent interactions, such as hydrogen bonding or π-π stacking, between mononuclear complex units. mjcce.org.mkresearchgate.netrsc.org For instance, the crystal packing of some Schiff base complexes reveals the formation of extended networks through these weak interactions. mjcce.org.mkrsc.org The nature of the solvent and the counter-anions can play a crucial role in directing the self-assembly process and influencing the final supramolecular architecture. researchgate.net The synthesis of a hetero-trinuclear complex involving a bis(salamo)-type ligand derived from 3-ethoxy-2-hydroxybenzylidene demonstrates the potential for creating complex, multi-metal assemblies. researchgate.net

Coordination Modes and Geometries

The coordination behavior of Schiff base ligands derived from this compound is diverse, leading to a variety of coordination modes and geometries in the resulting metal complexes.

Ligand Denticity and Binding Sites (e.g., N, O donor atoms)

Schiff base ligands derived from this compound typically act as bidentate or tridentate ligands, coordinating to metal ions through nitrogen and oxygen donor atoms. researchgate.netscirp.orgtandfonline.commjcce.org.mk The primary binding sites are the imine nitrogen atom of the azomethine group and the phenolic oxygen atom from the hydroxyl group of the naphthaldehyde moiety. researchgate.netresearchgate.net

In many cases, the Schiff base behaves as a bidentate ligand, forming stable five- or six-membered chelate rings with the metal ion. mjcce.org.mk For example, in several reported complexes, the ligand coordinates through the azomethine nitrogen and the phenolic oxygen. researchgate.net If the amine precursor contains additional donor groups, such as a carboxylate or another hydroxyl group, the ligand can exhibit higher denticity. For instance, the Schiff base 3-ethoxy salicylidene amino benzoic acid acts as a tridentate ligand, coordinating through the azomethine nitrogen, the phenolic oxygen, and a hydroxyl group from the carboxylic acid moiety. researchgate.net The thioether Schiff base mentioned earlier is an example of a hexadentate ligand with N2S2O2 donor atoms. tandfonline.com

Ligand TypeDenticityDonor AtomsReference
Schiff base from SulfapyridineBidentateN, O researchgate.net
3-ethoxy salicylidene amino benzoic acidTridentateN, O, O researchgate.net
Thioether Schiff baseHexadentateN2S2O2 tandfonline.com
Hydrazone Schiff baseTridentateO, N, O tandfonline.com

Stereochemical Aspects of Complexes

The stereochemistry of metal complexes with Schiff bases derived from this compound is influenced by several factors, including the coordination number of the metal ion, the nature of the ligand, and the steric hindrance imposed by the substituents.

For mononuclear complexes, common geometries include tetrahedral, square planar, and octahedral. researchgate.netmjcce.org.mk For example, bis-chelate metal(II) complexes often adopt a tetrahedral or square-planar geometry. mjcce.org.mk The specific geometry can sometimes be inferred from the electronic spectra and magnetic susceptibility measurements of the complexes. For instance, Ni(II) complexes with certain Schiff bases have been reported to exhibit square-planar geometry, while some Co(II) complexes adopt an octahedral arrangement with coordinated water molecules. researchgate.net

Spectroscopic Characterization of Metal Complexes

A variety of spectroscopic techniques are employed to elucidate the structure and bonding in metal complexes of this compound derivatives.

Infrared (IR) Spectroscopy is fundamental in confirming the coordination of the Schiff base to the metal ion. A key indicator is the shift in the stretching frequency of the azomethine group (ν(C=N)) upon complexation, which typically occurs in the range of 1605-1625 cm⁻¹. researchgate.net This shift, usually to a lower frequency, confirms the involvement of the imine nitrogen in coordination. researchgate.net The disappearance of the broad ν(O-H) band of the free ligand and the appearance of new bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations further support the formation of the complex. acs.org

UV-Visible (Electronic) Spectroscopy provides insights into the geometry of the metal complexes. The d-d transitions observed in the spectra are characteristic of the coordination environment around the metal ion. For example, the electronic spectra can help distinguish between tetrahedral and octahedral geometries for Co(II) and Ni(II) complexes. researchgate.netfarmaciajournal.com Ligand-to-metal charge transfer (LMCT) bands are also commonly observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is useful for characterizing the Schiff base ligands and their diamagnetic metal complexes (e.g., Zn(II)). The chemical shifts of the protons and carbons near the coordination sites can change upon complexation, providing further evidence of bonding. researchgate.net

Mass Spectrometry helps in determining the molecular weight and confirming the stoichiometry of the complexes. bohrium.comresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy is used for paramagnetic complexes, such as those of Cu(II) and VO(IV), to provide information about the oxidation state and the coordination environment of the metal ion. arcjournals.orgresearchgate.net

Electronic Spectroscopy and Ligand Field Theory

Electronic spectroscopy, typically utilizing UV-Visible spectrophotometry, is a fundamental tool for probing the geometry and electronic transitions within metal complexes of this compound derivatives. The spectra reveal valuable information about d-d electronic transitions of the metal ion and charge-transfer bands, which are interpreted using Ligand Field Theory.

The electronic spectra of these complexes typically display bands in the UV region corresponding to intra-ligand transitions (π → π* and n → π*) and bands in the visible region which are characteristic of the metal's d-orbital splittings. The geometry of the complex significantly influences the pattern of these d-d transitions. For instance, Schiff base complexes of metals like Cr(III) and Mn(II) have been studied, with their electronic transitions helping to assign their geometries. acs.org Octahedral Cr(III) complexes often show transitions such as ⁴A₂g(F) → ⁴T₂g(F) and ⁴A₂g(F) → ⁴T₁g(F), while tetrahedral Mn(II) complexes exhibit transitions like ⁶A₁ → ⁴T₂(G) and ⁶A₁ → ⁴T₁(G). acs.org

Ligand field parameters, including the Racah inter-electronic repulsion parameter (B), the nephelauxetic ratio (β), and the crystal field splitting energy (Δo or 10Dq), can be calculated from the electronic spectral data. acs.org The nephelauxetic ratio (β = B_complex / B_free_ion) provides insight into the covalency of the metal-ligand bond; values significantly less than one indicate a high degree of covalent character. acs.org These parameters for Cr(III) and Mn(II) complexes have been calculated to be consistent with their proposed octahedral and tetrahedral geometries, respectively, indicating the formation of strong covalent bonds with the coordinating ligands. acs.org

Table 1: Representative Electronic Spectral Data for Related Schiff Base Metal Complexes

Metal Ion Proposed Geometry Key Electronic Transitions (nm) Assignment Reference
Cr(III) Octahedral ~580, ~430 ⁴A₂g(F) → ⁴T₂g(F), ⁴A₂g(F) → ⁴T₁g(F) acs.org
Mn(II) Tetrahedral ~520, ~460 ⁶A₁ → ⁴T₂(G), ⁶A₁ → ⁴T₁(G) acs.org
Cu(II) Square Planar 722 - 821 d-d transitions researchgate.netacs.org

Vibrational Spectroscopy for Metal-Ligand Bonds

Vibrational spectroscopy, primarily Fourier-transform infrared (FTIR) spectroscopy, is indispensable for confirming the coordination of the Schiff base ligand to the metal ion. This is achieved by comparing the spectrum of the free ligand with that of the metal complex and observing shifts in key vibrational frequencies.

A critical diagnostic band in the IR spectrum of a Schiff base ligand is the azomethine or imine stretch, ν(C=N). In free Schiff base ligands derived from precursors like 2-hydroxy-1-naphthaldehyde (B42665), this band appears around 1603-1617 cm⁻¹. researchgate.netfud.edu.ng Upon complexation, this band typically shifts to a lower or higher frequency, indicating the coordination of the azomethine nitrogen atom to the central metal ion. researchgate.netacs.org For example, in some Co(II) and Ni(II) complexes, this band shifted to higher frequencies (1618 - 1622 cm⁻¹), confirming complex formation. researchgate.net In other Cu(II) complexes, a red shift (to lower wavenumbers) of the ν(C=N) band was observed. acs.org

Another important vibrational mode is the phenolic ν(C-O) stretching frequency. The shift of this band to a higher wavenumber in the complex compared to the free ligand suggests coordination through the phenolic oxygen atom after deprotonation. acs.org

Crucially, the formation of new, non-ligand bands in the far-IR region of the spectra of the complexes provides direct evidence of metal-ligand bond formation. These bands, typically found at lower frequencies (e.g., 400-600 cm⁻¹), are assigned to the metal-oxygen ν(M-O) and metal-nitrogen ν(M-N) stretching vibrations. acs.orgfud.edu.ng The appearance of bands in the 561-672 cm⁻¹ and 432-466 cm⁻¹ ranges has been attributed to ν(M-N) and ν(M-O) vibrations, respectively, confirming chelation. fud.edu.ng

Table 2: Key IR Vibrational Frequencies (cm⁻¹) for Schiff Base Ligands and Their Metal Complexes

Compound Type ν(C=N) ν(C-O) ν(M-N) ν(M-O) Reference
Free Ligand 1603 - 1617 ~1220 - - acs.orgresearchgate.netfud.edu.ng

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements provide vital information about the number of unpaired electrons in the metal center, which in turn helps to determine the oxidation state and stereochemistry of the complex. Measurements are typically carried out at room temperature, and the effective magnetic moment (μ_eff) is calculated in Bohr magnetons (B.M.).

Complexes of d-block metals can be either paramagnetic (containing unpaired electrons) or diamagnetic (containing no unpaired electrons). For instance, Zn(II) complexes, with a d¹⁰ configuration, are expectedly diamagnetic. researchgate.netijarset.com In contrast, complexes of Mn(II), Co(II), and Cu(II) are generally paramagnetic. fud.edu.ngijarset.com

The measured magnetic moment can often distinguish between different possible geometries. For mononuclear copper(II) complexes (d⁹), the magnetic moment is typically in the range of 1.7–2.2 B.M., regardless of the specific geometry. acs.org Values of 1.79–1.91 B.M. have been reported, confirming the presence of a single unpaired electron in a mononuclear Cu(II) center. acs.org For Co(II) complexes, a magnetic moment in the range of 2.92-3.24 B.M. has been deemed indicative of a square planar geometry. researchgate.net Temperature-dependent magnetic susceptibility studies can reveal more complex magnetic phenomena, such as ferromagnetic or antiferromagnetic interactions in polynuclear complexes. researchgate.netichem.md

Table 3: Room Temperature Magnetic Moments (μ_eff) for Representative Schiff Base Complexes

Metal Ion μ_eff (B.M.) Magnetic Property Inferred Geometry Reference
Cu(II) 1.79 - 2.06 Paramagnetic Square Planar acs.orgresearchgate.net
Co(II) 2.92 - 3.24 Paramagnetic Square Planar researchgate.net
Ni(II) 2.92 - 3.24 Paramagnetic Square Planar researchgate.net
Mn(II) Paramagnetic - - ijarset.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

For Cu(II) complexes, the shape of the EPR spectrum is highly sensitive to the coordination geometry. In an axial symmetry (like tetragonal or square planar), two distinct g-values, g∥ and g⊥, are observed. The trend g∥ > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state, which is typical for square planar or tetragonally distorted octahedral Cu(II) complexes. researchgate.net The analysis of these g-values and the hyperfine coupling constants (A-values) can provide insights into the nature of the metal-ligand bonds. semanticscholar.org

The EPR spectra of mononuclear copper(II) complexes often show four hyperfine lines, which arise from the interaction of the unpaired electron with the copper nucleus (I = 3/2). semanticscholar.org The study of these spectra for Schiff base complexes has been instrumental in confirming proposed geometries, such as square planar for Cu(II) and octahedral for Mn(II) complexes. researchgate.net The EPR data for paramagnetic systems complements the information obtained from electronic spectroscopy and magnetic susceptibility to build a comprehensive picture of the complex's structure and bonding. researchgate.netacs.org

Table 4: Illustrative EPR Spectral Parameters for Related Paramagnetic Schiff Base Complexes

Metal Ion Spectral Feature Parameter Typical Value/Observation Inferred Property Reference
Cu(II) g-tensor Anisotropy g∥ > g⊥ > 2.0023 - d(x²-y²) ground state (Square Planar) researchgate.net
Cu(II) Hyperfine Splitting 4 lines Observed Interaction with Cu nucleus (I=3/2) semanticscholar.org

Applications of 3 Ethoxy 2 Naphthaldehyde and Its Derivatives in Advanced Materials and Chemical Sensing

Chemosensors for Ion Detection

Schiff bases and other derivatives of 3-ethoxy-2-naphthaldehyde are extensively used in the development of chemosensors, which are molecules that signal the presence of a specific analyte through a detectable change, such as color or fluorescence. researchgate.net These sensors are crucial for monitoring toxic metal ions in environmental and biological systems. mdpi.com The design of these chemosensors often involves incorporating specific binding sites that can selectively interact with target ions. mdpi.com

Selective and Sensitive Detection of Metal Ions (e.g., In²⁺, Fe³⁺, Zn²⁺, Cu²⁺, Ni²⁺, Hg²⁺, Cr³⁺)

Derivatives of this compound have demonstrated remarkable selectivity and sensitivity in detecting a range of metal ions. Schiff bases derived from this compound are particularly effective due to the presence of imine (-C=N-), hydroxyl (-OH), and ethoxy (-OC2H5) groups, which can coordinate with metal ions.

Cu²⁺ and Ni²⁺: A naphthaldehyde-based Schiff base has been developed for the dual sensing of Cu²⁺ and Ni²⁺ ions. dntb.gov.ua Another study reported a colorimetric chemosensor for the selective detection of Cu²⁺ in aqueous solutions. ajol.info The interaction with Cu²⁺ often leads to a distinct color change, allowing for naked-eye detection. ajol.info

Hg²⁺ and Cr³⁺: An optical and colorimetric sensor based on naphthaldehyde has been utilized for the detection of Hg²⁺ and Cr³⁺. researchgate.net The sensor exhibited a color change from pink to colorless upon interaction with Cr³⁺, with a detection limit of 5.4 x 10⁻⁷ M. researchgate.net For Hg²⁺, a fluorescence "on-off" mechanism has been observed with a detection limit as low as 0.44 x 10⁻⁸ M. mdpi.com

Fe³⁺ and Cr³⁺: A carbazole-based Schiff base sensor demonstrated the ability to selectively detect Fe³⁺ and Cr³⁺ ions through fluorescence enhancement. researchgate.net The addition of Fe³⁺ or Cr³⁺ resulted in a significant increase in fluorescence intensity. researchgate.net

Zn²⁺: Pyrene-based Schiff base conjugates have been synthesized for the selective recognition of Zn²⁺ ions, exhibiting a "turn-on" fluorescence response. rsc.org The detection limits for these sensors can reach the nanomolar range. rsc.org

In³⁺: While direct examples of this compound for In³⁺ detection are less common, the broader class of naphthaldehyde derivatives has been explored for sensing various heavy metal ions, including indium. mdpi.com

The table below summarizes the performance of some chemosensors derived from naphthaldehyde for various metal ions.

Target IonSensor TypeDetection MethodLimit of Detection (LOD)
Cu²⁺Schiff BaseColorimetric1.38 x 10⁻⁷ M researchgate.net
Ni²⁺Schiff BaseDual Sensing-
Hg²⁺Naphthaldehyde DerivativeFluorometric (On-Off)0.44 x 10⁻⁸ M mdpi.com
Cr³⁺Naphthaldehyde DerivativeColorimetric5.4 x 10⁻⁷ M researchgate.net
Fe³⁺Carbazole-based Schiff BaseFluorometric (Turn-On)-
Zn²⁺Pyrene-based Schiff BaseFluorometric (Turn-On)Nanomolar range rsc.org

Fluorometric Sensing Mechanisms (e.g., PET, CHEF)

Fluorometric sensing is a powerful technique that relies on changes in the fluorescence properties of a sensor upon binding to an analyte. Two common mechanisms employed by chemosensors derived from this compound are Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).

Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorescence of the fluorophore is initially quenched by a nearby electron-donating group. Upon binding of a metal ion, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and leading to a "turn-on" fluorescence response. This mechanism is often observed in sensors for ions like Cu²⁺. nih.gov

Chelation-Enhanced Fluorescence (CHEF): The CHEF effect occurs when a metal ion coordinates with the sensor molecule, forming a rigid complex. rsc.org This rigidity restricts intramolecular rotations and vibrations that would otherwise lead to non-radiative decay of the excited state, thus enhancing the fluorescence intensity. rsc.org Naphthaldehyde-based sensors for Al³⁺ have been shown to operate via the CHEF mechanism. rsc.org

The choice of the fluorophore and the receptor unit in the chemosensor design is critical for achieving high selectivity and sensitivity through these mechanisms.

Colorimetric Detection Principles

Colorimetric sensors offer the advantage of simple, naked-eye detection, which is highly desirable for on-site and real-time analysis. ajol.info The color change in these sensors is typically a result of the alteration of the electronic properties of the chromophore upon complexation with a metal ion.

Derivatives of this compound often function as colorimetric chemosensors. For instance, a Schiff base synthesized from 3-ethoxysalicylaldehyde (B1293910) and p-toluidine (B81030) acts as a colorimetric sensor for Cu²⁺, with the chelation inducing a visible color change. ajol.info Similarly, a sensor for Cr³⁺ showed a distinct color change from pink to colorless. researchgate.net These visual changes are a direct consequence of the coordination between the metal ion and the donor atoms (such as nitrogen and oxygen) in the Schiff base ligand, which alters the intramolecular charge transfer (ICT) characteristics of the molecule.

Catalytic Applications of Metal Complexes

Metal complexes of Schiff bases derived from this compound are not only useful in sensing but also exhibit significant catalytic activity in various organic reactions. nih.gov The coordination of the Schiff base ligand to a metal center can modulate its electronic and steric properties, making the resulting complex an effective catalyst.

Oxidation Reactions (e.g., of Organic Substrates)

Transition metal complexes featuring Schiff base ligands have been successfully employed as catalysts in oxidation reactions of organic compounds. nih.gov For example, Co, Cu, and Zn complexes of a Schiff base derived from 3-ethoxy-2-hydroxy benzaldehyde (B42025) have been synthesized and characterized. nih.gov While the specific catalytic activity in oxidation for this exact derivative is part of a broader field of study, related Schiff base complexes are known to catalyze the oxidation of various substrates. The catalytic cycle often involves the activation of an oxidant (like hydrogen peroxide or molecular oxygen) by the metal center, which then oxidizes the organic substrate.

Other Organometallic Catalysis

Beyond oxidation reactions, metal complexes of naphthaldehyde Schiff bases are versatile catalysts for other transformations. These complexes have been utilized in:

Cross-coupling reactions: These reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Reduction of ketones: Catalytic reduction of ketones to secondary alcohols is another area where these complexes have shown promise. nih.gov

Aldol reactions and hydrosilation: These are important carbon-carbon bond-forming and silicon-carbon bond-forming reactions, respectively, that can be catalyzed by these types of complexes. nih.gov

The catalytic efficiency of these complexes is influenced by the nature of the metal ion, the structure of the Schiff base ligand, and the reaction conditions.

Organic Optoelectronic Materials

The naphthalene (B1677914) scaffold, particularly when functionalized with donor and acceptor groups, is a critical component in the development of organic optoelectronic materials. These materials are sought after for their potential in applications like optical switching, information storage, and signal processing due to their favorable nonlinear optical (NLO) properties. ipme.ru The compound this compound, possessing an electron-donating ethoxy group and an electron-withdrawing aldehyde group on the naphthalene ring system, serves as a valuable precursor for a variety of optoelectronically active molecules. Its derivatives, especially Schiff bases, are widely investigated for their tunable electronic and optical characteristics. acs.orgresearchgate.net The inherent properties of these molecules, such as high electron density mobility within the π-conjugated system, make them ideal candidates for NLO materials. analis.com.my The strategic design of molecules based on this naphthaldehyde allows for the fine-tuning of properties essential for optoelectronic applications, including significant nonlinear response and fast switching times. analis.com.my

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are distinguished by their ability to alter the properties of light, a characteristic that is highly dependent on the material's molecular structure. Organic compounds, particularly those with donor-acceptor architectures, are of significant interest for their large NLO responses. ipme.ru Derivatives of naphthaldehydes are prime examples of such systems. The interaction between electron-donating groups (like ethoxy) and electron-accepting groups across a π-conjugated framework (the naphthalene ring) leads to significant intramolecular charge transfer (ICT), which is a key origin of NLO properties.

Schiff bases synthesized from naphthaldehyde derivatives are a major focus of NLO research. dntb.gov.uauobasrah.edu.iq For instance, a Schiff base synthesized from 3-ethoxysalicylaldehyde (a structural analogue of this compound) and methyl-4-aminobenzoate exhibited a significant nonlinear refractive index (NLRI or n₂) of 5.387 × 10⁻⁷ cm²/W. researchgate.net Theoretical studies using Density Functional Theory (DFT) are often employed to predict and understand the NLO properties of these molecules, calculating parameters like the first-order hyperpolarizability (β). analis.com.myresearchgate.net For example, a Schiff base derived from 2-hydroxy-1-naphthaldehyde (B42665) showed a calculated first hyperpolarizability (βtot) of 420.51× 10⁻³⁰ esu, indicating a strong NLO response. analis.com.my Another study on a crystalline organic chromophore, (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP), explored its NLO properties through both experimental and computational methods. acs.org These findings underscore the potential of tailoring the molecular structure of this compound derivatives to create materials with superior NLO performance for optoelectronic technology. tandfonline.com

Compound TypePrecursor AldehydeMeasured/Calculated PropertyValueReference
Schiff Base (LS2)3-EthoxysalicylaldehydeNonlinear Refractive Index (n₂)5.387 × 10⁻⁷ cm²/W researchgate.net
Schiff Base (ENB)2-Hydroxy-1-naphthaldehydeNonlinear Refractive Index (n₂)~10⁻⁷ - 10⁻⁸ cm²/W dntb.gov.uauobasrah.edu.iq
Chalcone Derivative (3NPP)1-Naphthaldehyde (B104281)First Hyperpolarizability (βtot)420.51 × 10⁻³⁰ esu analis.com.my
Naphthalene Diimide Derivative (NDI-10)N/A (Naphthalene Core)Third-Order Polarizability (γzzzz)1299.5 × 10⁻³⁶ esu researchgate.net

Light Emission and Fluorescence Properties

Derivatives of this compound are instrumental in the development of fluorescent materials, particularly for chemical sensing applications. The naphthalene core provides a robustly fluorescent platform. The aldehyde group is a convenient reactive site for synthesizing Schiff bases, which can act as "turn-on" or "turn-off" fluorescent probes. nih.govtypeset.ioejournal.by The fluorescence mechanism often involves processes like Photoinduced Electron Transfer (PET). In the free ligand state, fluorescence may be quenched by PET from a lone pair of electrons (e.g., on an imine nitrogen) to the naphthalene fluorophore. mdpi.com Upon binding to a target analyte, such as a metal ion, this PET process can be inhibited, leading to a significant enhancement in fluorescence emission. mdpi.com

For example, Schiff bases derived from the closely related 2-hydroxy-1-naphthaldehyde have been developed as highly selective fluorescent sensors for metal ions like Zn²⁺, Al³⁺, and Hg²⁺. nih.govejournal.bynih.gov A probe synthesized from 2-hydroxy-1-naphthaldehyde and furan-2-carbohydrazide (B108491) functions as a "turn-on" sensor for Zn²⁺, which is crucial for monitoring biological systems. nih.govtypeset.io Similarly, a derivative of 3-ethoxysalicylaldehyde was used to create an azine-amide based probe for the sequential recognition of molybdenum(VI), arsenite, and phosphate (B84403) ions through ratiometric fluorescence changes. acs.org The ethoxy substituent on the naphthalene ring can further modulate the electronic properties and thus the fluorescence characteristics of the resulting sensor molecule. The synthetic accessibility and favorable photophysical properties of naphthaldehyde derivatives make them excellent building blocks for creating sensitive and selective fluorescent chemosensors. nih.gov

Role as a Synthetic Intermediate

This compound is a versatile building block in organic synthesis, prized for its reactive aldehyde group and the extended aromatic system of the naphthalene core. guidechem.com The aldehyde functionality allows for a wide range of classical transformations, including condensation reactions with amines and other nucleophiles to form Schiff bases and hydrazones. researchgate.net These reactions are fundamental steps in constructing more complex molecular architectures with applications in materials science and medicinal chemistry. frontiersin.orgclockss.org The naphthalene ring itself can be further functionalized, providing a scaffold for creating diverse and complex organic structures. Its role as a precursor is crucial for generating libraries of compounds for screening and developing new functional materials.

Synthesis of Heterocyclic Compounds

The aldehyde group of this compound is a key functional handle for constructing a variety of heterocyclic rings. Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. frontiersin.org One prominent application of naphthaldehydes is in the synthesis of quinazolinones. google.comresearchgate.net For instance, naphthaldehyde can undergo reaction with hippuric acid and acetic anhydride (B1165640) to form an oxazolone (B7731731) intermediate, which can then be reacted with amines to yield substituted quinazolinone derivatives. ekb.eg

Furthermore, condensation of naphthaldehydes with hydrazides or other bifunctional nucleophiles is a common strategy to build heterocyclic systems. The reaction of 2-hydroxy-1-naphthaldehyde with isatin (B1672199) monohydrazone produces a bishydrazone ligand capable of forming stable complexes with metal ions. tandfonline.com The aldehyde can also participate in multi-component reactions, which are efficient methods for building molecular complexity in a single step. For example, aldehydes are key components in reactions that produce highly substituted quinazolines and piperidinones. frontiersin.orgresearchgate.net The reactivity of the aldehyde group, combined with the structural features of the naphthalene ring, makes this compound a valuable starting material for accessing a wide range of complex heterocyclic scaffolds. chemmethod.comresearchgate.net

Building Block for Complex Organic Scaffolds

Beyond simple heterocycles, this compound serves as a foundational building block for more intricate and architecturally complex organic molecules. Its ability to react with various nucleophiles allows for the assembly of elaborate ligands for coordination chemistry and supramolecular chemistry. Schiff base ligands derived from 3-ethoxysalicylaldehyde or 2-hydroxy-1-naphthaldehyde have been used to synthesize multinuclear metal complexes, including oxovanadium(IV) and dioxomolybdenum(VI) complexes. tandfonline.comd-nb.info

The condensation reaction of the aldehyde with diamines or dihydrazides can lead to the formation of symmetrical, multi-dentate ligands. These ligands can then coordinate with one or more metal centers to create complex supramolecular structures or coordination polymers. For example, a hydrazone derived from 3-ethoxysalicylaldehyde and malonohydrazide was synthesized, which in turn formed a stable, eight-coordinated, oxo-bridged dimeric complex with molybdenum. acs.org The synthesis of such complex scaffolds is driven by the predictable reactivity of the aldehyde group and the rigid, planar nature of the naphthalene backbone, which provides a defined geometry for the final assembly.

Future Research Directions and Emerging Areas for 3 Ethoxy 2 Naphthaldehyde

Development of Novel Synthetic Strategies for Enhanced Sustainability

Future research will likely focus on developing greener and more sustainable methods for synthesizing 3-Ethoxy-2-naphthaldehyde and its derivatives. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. To address these challenges, researchers are exploring alternative, eco-friendly approaches.

One promising area is the use of green solvents, such as water and ethanol (B145695) mixtures, to reduce the environmental impact of the synthesis process. researchgate.net Catalytic systems that are recyclable and environmentally benign are also being investigated. For instance, the use of deep eutectic solvents (DESs) as both a reaction medium and a recyclable catalyst presents a sustainable alternative for chemical processes. researchgate.net Additionally, metal-free synthesis methods are gaining attention for their environmental friendliness. mdpi.com The development of one-pot, multicomponent reactions is another strategy to improve efficiency and reduce waste by minimizing intermediate separation steps. researchgate.net These sustainable approaches aim to make the production of this compound more economically viable and environmentally responsible.

Exploration of Advanced Coordination Architectures and Their Functions

Schiff bases derived from this compound are excellent ligands for coordinating with a variety of metal ions. researchgate.net This has led to the creation of a diverse range of metal complexes with interesting structural and functional properties. Future research in this area will likely focus on the design and synthesis of more complex coordination architectures, such as metal-organic frameworks (MOFs) and supramolecular assemblies. researchgate.net

These advanced structures can be designed to have specific functionalities, including catalytic activity, and unique magnetic or optical properties. researchgate.netrsc.org For example, researchers are investigating the use of these complexes as catalysts in various organic transformations. researchgate.net The ability to form stable complexes with a variety of metals, including transition metals, opens up possibilities for creating materials with tailored electronic and magnetic behaviors. researchgate.netrsc.orgresearchgate.net The study of how the structure of the ligand and the nature of the metal ion influence the final architecture and properties of the complex will be a key area of investigation. researchgate.netrsc.org

Integration into Advanced Material Systems for Multi-Stimuli Responsive Applications

"Smart" materials that can respond to external stimuli such as light, temperature, pH, or the presence of specific chemicals are a rapidly growing field of research. mdpi.comnih.gov this compound and its derivatives are promising candidates for incorporation into these advanced material systems. mdpi.comnih.gov Their ability to undergo changes in their chemical or physical properties in response to various stimuli makes them suitable for a range of applications. mdpi.comnih.govrsc.org

Future research will likely focus on integrating these compounds into polymers and other materials to create multi-stimuli responsive systems. mdpi.comnih.govrsc.org These materials could be designed to exhibit changes in color, fluorescence, or shape in response to a combination of stimuli, enhancing their versatility. mdpi.comnih.gov For example, polymers containing this compound derivatives could be developed for use in sensors, actuators, and drug delivery systems that can be triggered by specific environmental cues. nih.gov The investigation of how the molecular structure of the naphthaldehyde derivative influences the responsiveness of the material will be crucial for designing new and improved smart materials. mdpi.com

Computational Predictions for Rational Design of New Derivatives

Computational chemistry and molecular modeling are becoming increasingly important tools in the design of new molecules with specific properties. acs.orgresearchgate.net In the context of this compound, computational methods can be used to predict the properties and reactivity of new derivatives before they are synthesized in the lab. acs.orgresearchgate.netresearchgate.net This approach, known as rational design, can save significant time and resources by focusing experimental efforts on the most promising candidates.

Future research will likely involve the use of techniques such as Density Functional Theory (DFT) to study the electronic structure, stability, and reactivity of various derivatives. researchgate.netresearchgate.net These computational studies can provide valuable insights into structure-property relationships, helping researchers to understand how modifications to the molecular structure will affect the desired properties. acs.orgresearchgate.net For example, computational methods can be used to predict the binding affinity of a derivative for a specific metal ion or to estimate its potential as a chemosensor for a particular analyte. nih.gov This predictive power will accelerate the discovery and development of new functional materials based on this compound.

Expansion of Chemosensor Applications for Environmental and Industrial Monitoring

Chemosensors are devices that can detect the presence of specific chemical species in a given environment. researchgate.net Derivatives of this compound have shown great promise as chemosensors for the detection of various metal ions. nih.govresearchgate.netajast.net Future research in this area will focus on expanding the range of analytes that can be detected and improving the sensitivity and selectivity of these sensors. researchgate.netnih.gov

A key goal is to develop chemosensors for environmental monitoring, where they can be used to detect pollutants such as heavy metal ions in water and soil. nih.govresearchgate.netnih.gov There is also a need for robust and reliable chemosensors for industrial process monitoring, where they can be used to ensure product quality and safety. The development of fluorescent chemosensors is particularly attractive due to their high sensitivity and the potential for "turn-on" or "turn-off" responses that are easy to detect. ajast.netresearchgate.net Researchers will continue to explore new Schiff base derivatives of this compound and their coordination complexes to create highly selective and sensitive chemosensors for a wide range of applications. nih.govresearchgate.netajast.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethoxy-2-naphthaldehyde, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution. For example, reacting 3-hydroxy-2-naphthaldehyde with ethyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Stirring at 60–80°C for 4–6 hours under inert atmosphere maximizes yield . Monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures reaction completion. Ethoxylation efficiency depends on the base strength and solvent polarity .
  • Key Considerations : Steric hindrance from the naphthalene ring may slow ethoxy group incorporation. Alternative alkylating agents (e.g., ethyl iodide) or phase-transfer catalysts (e.g., TBAB) can mitigate this .

Q. How can this compound be analytically characterized to confirm purity and structure?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR (δ ~10 ppm for aldehyde proton; ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 3.8–4.2 ppm for OCH₂), FTIR (C=O stretch ~1700 cm⁻¹, C-O-C ~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion [M+H]⁺ (m/z ~200–210) .
  • Chromatography : HPLC with C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .

Q. What are the documented biological or pharmacological activities of this compound derivatives?

  • Findings : While direct data is limited, structurally similar naphthaldehydes show enzyme inhibition (e.g., aldehyde dehydrogenase) and antimicrobial activity. The ethoxy group enhances lipophilicity, potentially improving membrane permeability .
  • Experimental Design : Test in vitro against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays). Compare with unsubstituted 2-naphthaldehyde to isolate ethoxy effects .

Advanced Research Questions

Q. How do electronic and steric effects of the ethoxy group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Mechanistic Insights : The ethoxy group is electron-donating, activating the naphthalene ring for electrophilic substitution but deactivating the aldehyde for nucleophilic attacks. Steric hindrance at the 3-position may limit coupling efficiency at adjacent carbons.
  • Data Contradictions : Some studies report lower yields in Pd-catalyzed couplings compared to methoxy analogs due to reduced solubility in aqueous systems . Mitigate by using polar solvents (e.g., THF/H₂O) or microwave-assisted conditions .

Q. What computational strategies (e.g., DFT, molecular docking) predict the interactions of this compound with biological targets?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO/LUMO) and electrostatic potential maps. Predict sites for electrophilic/nucleophilic attacks .
  • Docking Studies : Use AutoDock Vina to model binding to targets like aldose reductase (PDB: 1AH3). The ethoxy group may form hydrophobic contacts with nonpolar residues (e.g., Leu300) .

Q. How can conflicting spectral data (e.g., NMR shifts) between synthetic batches be resolved?

  • Troubleshooting :

  • Solvent Effects : Deuterated DMSO vs. CDCl₃ can cause significant δ shifts for the aldehyde proton. Standardize solvent for comparisons .
  • Impurity Identification : Use HSQC/HMBC NMR to trace unexpected signals. Common byproducts include unreacted 3-hydroxy-2-naphthaldehyde or over-alkylated derivatives .

Q. What strategies enable the incorporation of this compound into multicomponent reactions (e.g., Ugi, Biginelli)?

  • Case Study : In Ugi reactions, the aldehyde group reacts with amines and isocyanides. Ethoxy substitution may stabilize imine intermediates but reduce electrophilicity. Use Lewis acids (e.g., ZnCl₂) to activate the aldehyde .
  • Yield Optimization : Screen solvents (e.g., methanol, DCM) and stoichiometry (1:1.2:1.2 for aldehyde:amine:isocyanide). Isolate products via flash chromatography (silica gel, ethyl acetate/hexane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.